(S)-(-)-Methyl p-tolyl sulfoxide is an organosulfur compound characterized by the presence of a sulfoxide functional group attached to a p-tolyl (para-methylphenyl) group. Its molecular formula is C9H10OS, and it has a specific optical rotation due to its chiral nature. The compound is notable for its applications in asymmetric synthesis and as a chiral auxiliary in various
The synthesis of (S)-(-)-methyl p-tolyl sulfoxide can be achieved through various methods:
(S)-(-)-Methyl p-tolyl sulfoxide finds applications across various fields:
Several compounds share structural similarities with (S)-(-)-methyl p-tolyl sulfoxide, each exhibiting unique properties:
Compound Name | Structure Type | Key Features |
---|---|---|
Methyl phenyl sulfoxide | Sulfoxide | Non-chiral; used as a reference compound |
(R)-(+)-Methyl p-tolyl sulfoxide | Enantiomer | Opposite chirality; similar reactivity |
Methyl 2-bromophenyl sulfoxide | Halogenated sulfoxide | Increased reactivity due to halogen presence |
Methyl 3-methoxyphenyl sulfoxide | Methoxy-substituted sulfoxide | Enhanced solubility and potential bioactivity |
(S)-(-)-Methyl p-tolyl sulfoxide is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical transformations compared to its non-chiral counterparts and other enantiomers. Its applications in asymmetric synthesis further distinguish it within the realm of organosulfur compounds.